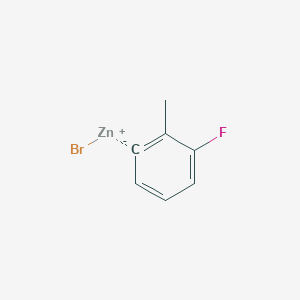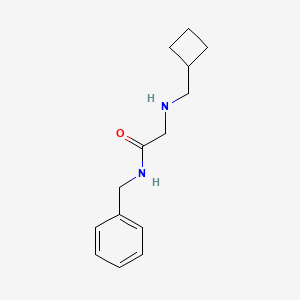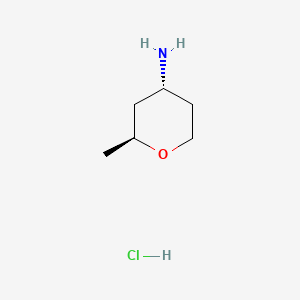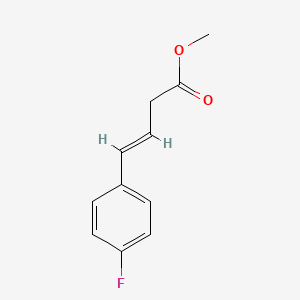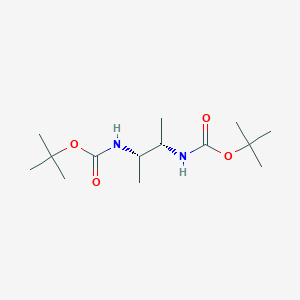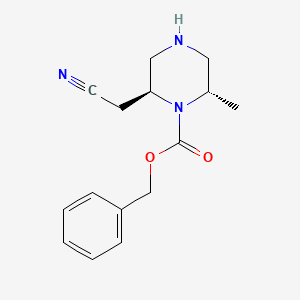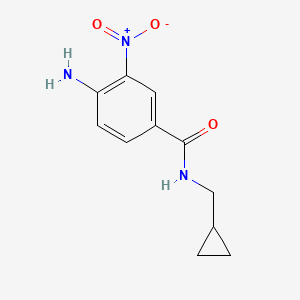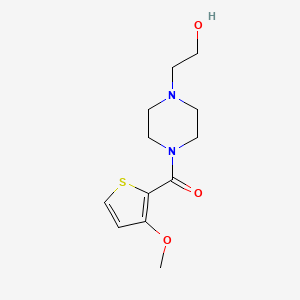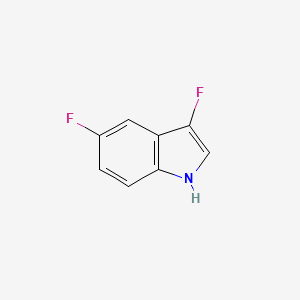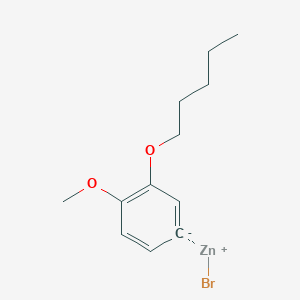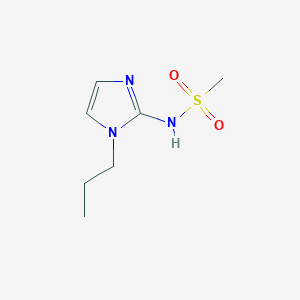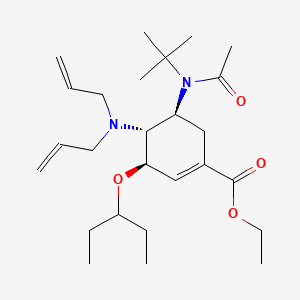![molecular formula C7H12O B14893216 (1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14893216.png)
(1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and unique structure. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere for para-disubstituted benzene rings. The bicyclo[1.1.1]pentane scaffold is known for its ability to enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-bicyclo[111]pentanyl)methanol typically involves the use of [111]propellane as a key intermediate One common method is the radical addition of methyl radicals to [11This process can be achieved through photochemical reactions or transition-metal-free multi-component approaches .
Industrial Production Methods
Large-scale synthesis of bicyclo[1.1.1]pentane derivatives, including (1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol, often involves flow photochemical addition of propellane to various reagents. This method allows for the construction of the bicyclo[1.1.1]pentane core on a kilogram scale within a short period .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted derivatives of the bicyclo[1.1.1]pentane core .
Applications De Recherche Scientifique
(1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a bioisostere in drug design.
Biology: The compound’s unique structure allows it to interact with biological targets in novel ways, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine: Its potential as a drug candidate is being explored due to its ability to improve the pharmacokinetic properties of therapeutic agents.
Industry: The compound is used in the development of new materials, such as liquid crystals and molecular rods.
Mécanisme D'action
The mechanism by which (1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure that can enhance binding affinity and selectivity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, which lacks the hydroxymethyl group.
Cubane: Another highly strained bicyclic compound used as a bioisostere.
Adamantane: A tricyclic compound with similar applications in medicinal chemistry.
Uniqueness
(1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol is unique due to its combination of the bicyclo[1.1.1]pentane core and the hydroxymethyl group. This combination provides a balance of rigidity and functional versatility, making it a valuable scaffold in drug design and other applications .
Propriétés
Formule moléculaire |
C7H12O |
|---|---|
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
(1-methyl-2-bicyclo[1.1.1]pentanyl)methanol |
InChI |
InChI=1S/C7H12O/c1-7-2-5(3-7)6(7)4-8/h5-6,8H,2-4H2,1H3 |
Clé InChI |
BNNBBONIKVJSDF-UHFFFAOYSA-N |
SMILES canonique |
CC12CC(C1)C2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


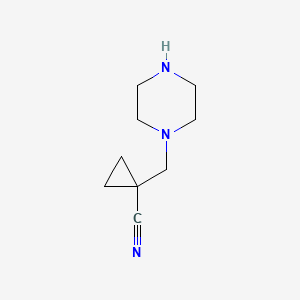
![2-(((Thiophen-2-ylmethyl)amino)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14893134.png)
